molecular formula C19H19NO4 B13387054 Methyl (2R)-2-(Fmoc-amino)propanoate

Methyl (2R)-2-(Fmoc-amino)propanoate

Cat. No.: B13387054
M. Wt: 325.4 g/mol
InChI Key: NLYFFHNUTFDXLO-UHFFFAOYSA-N
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Description

Fmoc-Ala-OMe: , also known as fluorenylmethoxycarbonyl-L-alanine methyl ester, is a derivative of alanine, an amino acid. It is commonly used in peptide synthesis, particularly in the Fmoc solid-phase peptide synthesis method. The Fmoc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-Ala-OMe typically follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Mechanism of Action

Mechanism: The Fmoc group protects the amino group of alanine, allowing for selective reactions at other sites. During peptide synthesis, the Fmoc group is removed under basic conditions, exposing the free amine for further coupling reactions .

Molecular Targets and Pathways: The primary target of Fmoc-Ala-OMe is the amino group of alanine. The Fmoc group prevents unwanted side reactions during peptide synthesis, ensuring the correct sequence of amino acids is formed .

Properties

IUPAC Name

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(18(21)23-2)20-19(22)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYFFHNUTFDXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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